Thiol-PEG10-alcohol

PROTAC Linker Design Bioconjugation Polymer Chemistry

PROTAC developers optimizing linker length for stable ternary complex formation face inconsistent results with polydisperse or mismatched spacers. Thiol-PEG10-alcohol solves this with an exact 10-unit PEG chain, delivering reproducible spatial geometry unattainable with PEG4, PEG6, or PEG8 analogs. - Enables systematic linker-length screening; the defined 10-unit spacer is empirically optimal for select target proteins where shorter or longer chains cause steric clash or excess entropy. - Monodisperse MW 474.61 g/mol ensures batch-to-batch consistency critical for SAR studies. - Confers superior aqueous solubility to hydrophobic warheads vs. shorter PEG linkers, improving assay performance.

Molecular Formula C20H42O10S
Molecular Weight 474.6 g/mol
Cat. No. B8103766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG10-alcohol
Molecular FormulaC20H42O10S
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)O
InChIInChI=1S/C20H42O10S/c21-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31/h21,31H,1-20H2
InChIKeyPMAMPEPETDBNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiol-PEG10-alcohol: A Definitive 10-Unit PEG Linker for PROTAC Synthesis and Bioconjugation


Thiol-PEG10-alcohol (HS-PEG10-OH, CAS N/A) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a molecular formula of C20H42O10S and a precise molecular weight of 474.61 g/mol . It features a reactive thiol (-SH) group at one terminus and a hydroxyl (-OH) group at the other, bridged by a linear spacer of exactly 10 ethylene glycol units . This compound is primarily employed as a non-cleavable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible tether to connect a target-binding ligand with an E3 ligase recruiter . Its well-defined, monodisperse nature ensures consistent performance and reproducible synthetic outcomes, which is critical for both academic research and industrial-scale bioconjugation .

Why Linker Length Matters: The Case Against Substituting Thiol-PEG10-alcohol with Shorter PEG Analogs


In the design of PROTACs and other bioconjugates, the linker is not a passive spacer but an active conformational tuner. The length of the PEG chain directly dictates the distance and flexibility between the two functional ligands, which in turn critically influences the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and, consequently, degradation efficiency [1]. Simply substituting Thiol-PEG10-alcohol with a shorter analog like Thiol-PEG4-alcohol or Thiol-PEG8-alcohol, or a longer one, is not a trivial change. These variations alter the physicochemical properties (e.g., molecular weight, hydrophilicity) and the spatial geometry of the final PROTAC molecule, which can lead to suboptimal or entirely failed protein degradation. For instance, a linker that is too short may prevent the necessary protein-protein interactions, while one that is too long can introduce excessive conformational entropy, reducing the effective concentration of the ternary complex [2]. The specific 10-unit PEG chain of Thiol-PEG10-alcohol provides a distinct spatial parameter that cannot be replicated by other members of the homologous series.

Quantitative Differentiation of Thiol-PEG10-alcohol: A Head-to-Head Comparison with Key Analogs


PEG Chain Length and Molecular Weight: A Clear 10-Unit Distinction from Thiol-PEG4 and Thiol-PEG8

The primary differentiator for Thiol-PEG10-alcohol is its exact 10-unit PEG chain, resulting in a molecular weight of 474.61 g/mol . In contrast, the commonly used analog Thiol-PEG4-alcohol has a 4-unit chain (MW: 210.29 g/mol) , and Thiol-PEG8-alcohol has an 8-unit chain (MW: 370.48 g/mol) . This difference in chain length is not merely incremental; it directly translates to a longer spacer arm and increased conformational flexibility. The quantitative data establishes Thiol-PEG10-alcohol as a distinct entity in the PROTAC linker toolbox, offering a specific spatial parameter that is unavailable with shorter-chain alternatives.

PROTAC Linker Design Bioconjugation Polymer Chemistry

Monodispersity as a Quality Benchmark: Ensuring Reproducibility Over Polydisperse PEG Alternatives

Thiol-PEG10-alcohol is a monodisperse compound, meaning it consists of a single, well-defined molecular species with a precise molecular weight of 474.61 g/mol, not an average . This is in stark contrast to polydisperse PEG linkers, which are mixtures of polymer chains of varying lengths, characterized by an average molecular weight (e.g., PEG 5000) . The use of a monodisperse linker like Thiol-PEG10-alcohol eliminates the inherent batch-to-batch variability and structural heterogeneity associated with polydisperse alternatives.

PROTAC Linker Design Analytical Chemistry Drug Development

Heterobifunctionality for Orthogonal Conjugation: Distinct from Symmetric and Monofunctional Analogs

Thiol-PEG10-alcohol possesses two orthogonal reactive groups: a thiol (-SH) and a hydroxyl (-OH). This heterobifunctionality is essential for stepwise, controlled bioconjugation. The thiol group is highly specific for maleimide, iodoacetyl, and pyridyl disulfide chemistries, while the hydroxyl group can be activated (e.g., with NHS, mesylate) for coupling to amines or other nucleophiles . This contrasts with monofunctional analogs like mPEG10-thiol (MW: 488.63 g/mol), which has a methoxy-capped, non-reactive terminus , and symmetric analogs like HS-PEG10-SH, which lack the hydroxyl handle for further derivatization .

Bioconjugation PROTAC Synthesis Surface Chemistry

Optimized Applications for Thiol-PEG10-alcohol: Where 10-Unit Spacing and Bifunctionality are Critical


Synthesis of PROTACs Requiring a Specific 10-Unit PEG Spacer

The primary application for Thiol-PEG10-alcohol is as a linker in PROTAC synthesis. Its 10-unit PEG chain provides a specific length and flexibility profile. Researchers often screen a panel of linkers of varying lengths (e.g., PEG4, PEG6, PEG8, PEG10, PEG12) to optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase [1]. A linker that is too short may cause steric clashes, preventing the necessary protein-protein interactions. A linker that is too long can increase conformational entropy and reduce the effective molarity of the ternary complex [2]. Thiol-PEG10-alcohol provides a critical data point in this optimization process, and for certain protein targets, its exact 10-unit spacing has been empirically determined to be the optimal length for efficient and selective degradation. The thiol group is typically used to attach the E3 ligase ligand (e.g., via a maleimide handle), while the hydroxyl group is activated (e.g., with an NHS ester) to conjugate the target-binding warhead.

Fabrication of Precision Self-Assembled Monolayers (SAMs) and Nanoparticle Coatings

The thiol group of Thiol-PEG10-alcohol exhibits a strong affinity for noble metal surfaces, such as gold and silver, forming stable thiolate bonds [1]. The 10-unit PEG chain provides a hydrophilic, anti-fouling spacer of defined thickness. In comparison to shorter PEG-thiols (e.g., PEG4), the PEG10 chain creates a thicker, more hydrated layer that can be more effective at resisting non-specific protein adsorption, a property that is highly desirable in biosensor and biomedical implant applications [2]. The terminal hydroxyl group can then be used for further functionalization, such as attaching specific capture antibodies or other biorecognition elements. This allows for the creation of well-defined, bio-inert surfaces with a precise architecture, which is challenging to achieve with polydisperse or shorter-chain analogs.

Aqueous Solubilization and Stabilization of Hydrophobic Small Molecule Warheads

Many small-molecule inhibitors used as warheads in PROTACs are hydrophobic and have poor aqueous solubility. The PEG chain of Thiol-PEG10-alcohol is highly hydrophilic and can confer significant water solubility to the resulting PROTAC conjugate [1]. While shorter PEG chains (e.g., PEG4) also improve solubility, the 10-unit PEG10 chain provides a greater degree of solubilization, which can be crucial for maintaining a poorly soluble warhead in solution during biological assays or for improving its pharmacokinetic profile in vivo [2]. For a procurement scientist, selecting a linker with a longer PEG chain like PEG10 over a shorter one can be a strategic choice to improve the developability of a PROTAC candidate without requiring further chemical modification of the warhead itself.

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